molecular formula C8H14O B1346015 2-Ethylcyclohexanone CAS No. 4423-94-3

2-Ethylcyclohexanone

Cat. No. B1346015
CAS RN: 4423-94-3
M. Wt: 126.2 g/mol
InChI Key: WKYYYUWKFPFVEY-UHFFFAOYSA-N
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Description

2-Ethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2-Ethylcyclohexanone consists of a cyclohexanone ring with an ethyl group attached at the 2-position .


Physical And Chemical Properties Analysis

2-Ethylcyclohexanone has a molecular weight of 126.1962 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Asymmetric Catalysis

2-Ethylcyclohexanone has been utilized in asymmetric catalysis. For instance, the asymmetric 1,4-addition of Et2Zn to 2-cyclohexen-1-one using a Cu(I) salt/N-heterocyclic carbene–Ag complex catalytic system afforded optically active 3-ethylcyclohexanone. This process demonstrated the ability to reverse enantioselectivity by altering the order of substrate addition (Matsumoto et al., 2016).

Hydrogenation Studies

Research on 2-Ethylcyclohexanone has included studies on hydrogenation. In one study, the hydrogenation of cyclohexanone and its 2-alkyl derivatives, including 2-ethylcyclohexanone, was investigated using different catalysts. This study provided insights into the adsorption equilibrium constants for these compounds (Chihara & Tanaka, 1979).

Stereochemistry in Organic Reactions

The stereochemistry of nucleophilic addition involving 2-Ethylcyclohexanone has been explored. In one experiment, the Reformatsky reaction of 2-ethylcyclohexanone with ethyl bromoacetate resulted in a mixture of epimeric alcohols. This research helped in understanding the configurations and stereochemical outcomes of such reactions (Matsumoto & Fukui, 1971).

Biotransformation by Fungi

The biotransformation of 2-Ethylcyclohexanone by fungi was studied, revealing the reduction to cis- and trans-alcohols by various anthracnose fungi. This study showcased the potential of fungi as biocatalysts in transforming organic compounds (Miyazawa et al., 2000).

Spectroscopic Studies

Spectroscopic analysis of 2-Ethylcyclohexanone has been performed to understand its molecular structure and properties. One study investigated the rotational spectrum, providing insights into the molecule's dipole moments and conformations (Ka et al., 2008).

Safety And Hazards

According to the safety data sheet, 2-Ethylcyclohexanone is a flammable liquid and vapor and can be harmful if inhaled . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-ethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYYYUWKFPFVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017021
Record name 2-Ethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylcyclohexanone

CAS RN

4423-94-3
Record name 2-Ethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLCYCLOHEXANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Ethylcyclohexanol (1.6 moles, 204 g, 226 mL) was stirred in 3.2 L of acetone at 0° C. and treated with 8N Jones reagent (prepared from 106.8 g of CrO3 suspended in 92 mL of concentrated sulfuric acid and diluted to 400 mL with water) until the orange color persisted (~430 mL). Isopropanol was then added to turn the solution green again after which it was poured into 2 L of ether. The product was washed with 6×500 mL of brine, dried over MgSO4 and stripped of solvent. Short path distillation (b.p. 80°-85° C. at 25 mm) afforded 184 g (1.46 moles, 91%) of 2-ethylcyclohexanone as a colorless oil.
Quantity
226 mL
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Jones reagent
Quantity
92 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Ethylcyclohexanol (1.6 moles, 204 g, 226 mL) was stirred in 3.21 of acetone at 0° C. and treated with 8N Jones reagent (prepared from 106.8 g of CrO3 suspended in 92 mL of concentrated sulfuric acid and diluted to 400 mL with water) until the orange color persisted (~430 mL). Isopropanol was then added to turn the solution green again after which it was poured into 2 l of ether. The product was washed with 6×500 ml of brine, dired over MgSO4 and stripped of solvent. Short path distillation (b.p. 80°-85° C. at 25 mm) afforded 184 g (1.46 moles, 91%) of 2-ethylcyclohexanone as a colorless oil.
Quantity
226 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Jones reagent
Quantity
92 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethylcyclohexanone

Citations

For This Compound
315
Citations
S Teratani, K Tanaka, H Ogawa, K Taya - Journal of Catalysis, 1981 - Elsevier
2-Methyl and 2-ethyl derivatives of cyclohexanone were allowed to react with deuterium in tBuOD using platinum group metals as catalysts. The product alcohols and the remaining …
Number of citations: 7 www.sciencedirect.com
C KUCERA - 1956 - search.proquest.com
… The isomeric 2-ethyl cyclohexanol s have be en prepared by redu c tion of 2-ethylcyclohexanone . The to syla te ester of the alcohol produced by metal 11 c reduction was found to be …
Number of citations: 2 search.proquest.com
H Smith - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… : 4-dinitrophenylhydrazone separating from ethanol as orange-red needles (22 mg.) , mp 159-1 6 1 O alone or admixed with a specimen of the same derivative of 2-ethylcyclohexanone (…
Number of citations: 50 pubs.rsc.org
T Matsumoto, K Fukui - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
… The Reformatsky reaction of 2-methyl- or 2-ethylcyclohexanone with ethyl bromoacetate gave a mixture of epimeric alcohols, which were then separated by column chromatography in …
Number of citations: 12 www.journal.csj.jp
DJ PRIMEAUX II - 1984 - search.proquest.com
In this study a series of four 2-alkylcyclohexanones, 2-(2'-butyl)-, 2-(2'-pentyl)-, 2-E2"–(3"-methylbutyl)-and 2-(3'-hexyl) cyclohexanones each containing a chiral center in the 2-alkyl …
Number of citations: 1 search.proquest.com
KL Servis, DJ Bowler, C Ishii - Journal of the American Chemical …, 1975 - ACS Publications
… For 2-methyl- and 2-ethylcyclohexanone, only a few of the … , for 2-methyl- and 2-ethylcyclohexanone are given in Table VII … for 2methyl- and 2-ethylcyclohexanone. The averaged value, (/…
Number of citations: 61 pubs.acs.org
KD Holland, DK Naritoku, AC McKeon… - Molecular …, 1990 - ASPET
… ; all of these compounds, except 2-ethylcyclohexanone, blocked both pentylenetrazol- and maximal electroshock-induced seizures. 2-Ethylcyclohexanone was very effective against …
Number of citations: 37 molpharm.aspetjournals.org
B Ramya, T Malarvili, S Velavan - International Journal of …, 2015 - researchgate.net
The bioactive components of Bryonopsis laciniosa fruits have been evaluated using GC/MS. The chemical compositions of the methanolic extract of Bryonopsis laciniosa fruits were …
Number of citations: 47 www.researchgate.net
D Desmaeele, J d'Angelo - The Journal of Organic Chemistry, 1994 - ACS Publications
… Thus, addition of imine 21, prepared from 2-ethylcyclohexanone and (fi)-l-phenylethylamine, … of 22 chemical operations, startingwith 2-ethylcyclohexanone, with an overall yield of 2.7%. …
Number of citations: 121 pubs.acs.org
Y Ban, T Oishi, Y Kishio, I Iijima - Chemical and Pharmaceutical …, 1967 - jstage.jst.go.jp
… b) The indolenine (0.2 g.) which was prepared from 2—ethylcyclohexanone with … This was identical with the neutral product of the Fischer indole synthesis of 2—ethylcyclohexanone …
Number of citations: 10 www.jstage.jst.go.jp

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